1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride is a synthetic organic compound classified as a pyrimidine derivative. Its molecular formula is , and it has a molecular weight of approximately 233.66 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly in the development of therapeutic agents and as a building block for more complex chemical structures.
The synthesis of 1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of solvents and catalysts may also be necessary to facilitate specific reactions.
The molecular structure of 1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride features a pyrimidine ring with various substituents:
The structural representation can be visualized using SMILES notation: CN1C(=O)CC(=O)N(C2CNC2)C1=O.Cl
.
1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
Relevant data on melting point and boiling point may vary depending on purity and specific experimental conditions.
1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride has several scientific applications:
This compound represents a versatile scaffold for further research and development in pharmaceutical chemistry.
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8